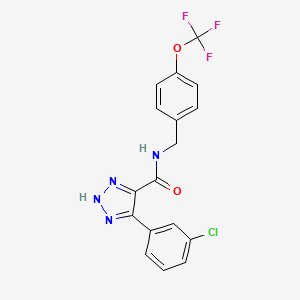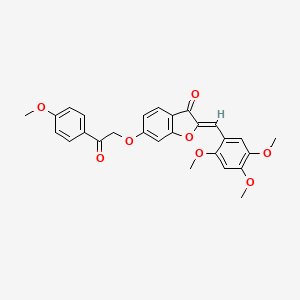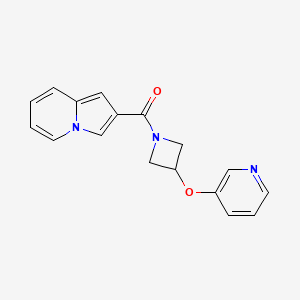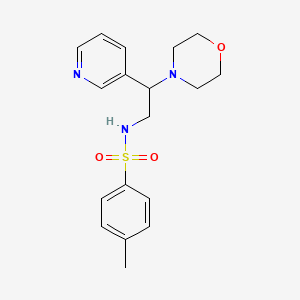![molecular formula C18H12F3N3O3 B2365313 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 861207-00-3](/img/structure/B2365313.png)
2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed via a cyclization reaction . The exact synthetic route would depend on the desired final product and the starting materials available.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule. The oxadiazole and benzoxazinone rings are heterocycles, which often have interesting chemical and physical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable, but can undergo certain reactions under specific conditions . The oxadiazole ring can participate in various reactions, particularly if one of the nitrogen atoms is protonated .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes . The heterocyclic rings could also influence the compound’s properties .
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- A study focused on the synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, including compounds related to 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one. These compounds exhibited significant analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Chemical Synthesis and Characterization
- Research on the synthesis of 8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo-(3,4-c)(1,4)benzoxazin-1-one, a related compound, was conducted to explore the chemical properties and potential applications of such structures (Berezin & Koutentis, 2011).
Antimicrobial and Antioxidant Studies
- A study synthesized benzoxazinyl pyrazolone arylidenes, including compounds structurally related to 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one, and evaluated their antimicrobial and antioxidant properties (Sonia et al., 2013).
Application in Cardiovascular Diseases
- Benzoxazin-3-one derivatives, similar in structure to the compound , have been identified as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists, suggesting potential therapeutic applications in cardiovascular diseases (Hasui et al., 2011).
Crystallographic Analysis
- Crystallographic studies of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, closely related to the compound in focus, provide valuable insights into the molecular structure and potential reactivity of such compounds (Fun et al., 2011).
Anticancer Research
- Research into the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related, revealed significant anticancer activities against various cancer cell lines, indicating the potential of similar structures in oncology (Ravinaik et al., 2021).
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for biological activity. If the compound shows promising biological activity, it could be further optimized and potentially developed into a new drug .
Propriétés
IUPAC Name |
2-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-17(15(25)22-12-4-2-3-5-13(12)26-17)16-23-14(24-27-16)10-6-8-11(9-7-10)18(19,20)21/h2-9H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARMORZGUHRQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
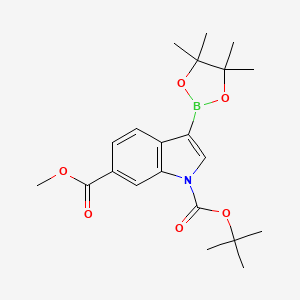
![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)

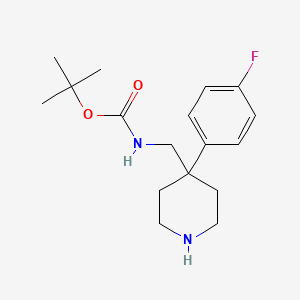

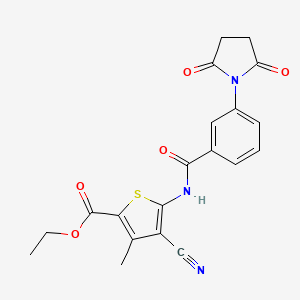
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
